N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide
Description
This compound is a diamide derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety linked to a substituted propyl group. The benzodioxin ring system, a fused bicyclic structure combining a benzene ring with a 1,4-dioxane ring, is notable for its electronic and steric properties, which influence molecular interactions.
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6/c1-21(26,12-14-3-6-16(27-2)7-4-14)13-22-19(24)20(25)23-15-5-8-17-18(11-15)29-10-9-28-17/h3-8,11,26H,9-10,12-13H2,1-2H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUHJQBLEHORGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxin ring through a cyclization reaction. Subsequent steps involve the introduction of the ethanediamide group via amide bond formation. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific biological targets makes it valuable for understanding biochemical processes.
Medicine: In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.
Industry: In industry, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its versatility makes it suitable for a wide range of industrial applications.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs and their properties, focusing on substituent variations, molecular features, and bioactivity:
Key Structural and Functional Comparisons:
Core Benzodioxin Motif :
- The benzodioxin ring enhances metabolic stability and modulates electronic properties. In antihepatotoxic flavones (e.g., 4f, 4g), this ring improves bioavailability and interaction with liver enzymes .
- In sulfonamide-acetamide derivatives (e.g., compounds 7i and 7k), the benzodioxin group contributes to α-glucosidase inhibition, though activity is weaker than acarbose (IC₅₀ 37 μM vs. 81–86 μM) .
Substituent Effects: 4-Methoxyphenyl vs. Trifluoromethylphenyl: The methoxy group (electron-donating) may enhance solubility and hydrogen bonding, whereas the trifluoromethyl group (electron-withdrawing) increases lipophilicity and resistance to oxidative metabolism . Thiophene vs.
Antihepatotoxic activity in dioxane-containing flavones (e.g., 4f, 4g) highlights the scaffold’s versatility across therapeutic areas .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzodioxin moiety and an ethanediamide backbone. Its molecular formula is C17H23N3O3, and it has a molecular weight of 323.39 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exert effects through:
- Inhibition of Enzymatic Activity : It has been shown to inhibit glucosylceramide synthase, which is involved in ganglioside metabolism. This inhibition is crucial for treating certain neurodegenerative diseases, such as hereditary spastic paraplegias .
- Modulation of Signaling Pathways : The compound may influence signaling pathways related to inflammation and cell survival, potentially offering protective effects against neurodegeneration.
- Antioxidant Properties : Similar compounds have demonstrated antioxidant effects, which may contribute to their neuroprotective capabilities.
Anticancer Activity
Recent studies have indicated that derivatives of benzodioxin compounds exhibit significant anticancer properties. For example, one study highlighted the potential of benzodioxin derivatives in inducing apoptosis in cancer cells through the activation of specific signaling pathways .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. It may inhibit pro-inflammatory cytokines and reduce oxidative stress, contributing to its therapeutic profile against inflammatory diseases .
Analgesic Properties
Research has shown that similar compounds can possess analgesic properties, making them candidates for pain management therapies. The exact mechanisms remain under investigation but may involve modulation of pain receptors and pathways .
Case Studies
| Study | Findings |
|---|---|
| Gupta et al. (2002) | Demonstrated the analgesic effects of related benzodioxin derivatives in animal models. |
| Zia-ur-Rehman et al. (2006) | Reported antibacterial activity against various pathogens using similar chemical structures. |
| Lombardino & Wiseman (1972) | Identified anti-inflammatory properties in benzodioxin compounds through inhibition of inflammatory mediators. |
Q & A
Q. What synthetic strategies are effective for synthesizing this compound?
The compound can be synthesized via sulfonylation and coupling reactions. For example, amines (e.g., 2,3-dihydro-1,4-benzodioxin-6-amine) react with sulfonyl chlorides under basic conditions (pH 9-10) to form intermediates, followed by alkylation using polar aprotic solvents (e.g., DMF) and bases like LiH . Dynamic pH control and stoichiometric optimization are critical for high yields.
Q. What characterization techniques are essential for structural validation?
X-ray crystallography using SHELX for refinement and ORTEP-III for 3D visualization provides precise structural data . Complementary techniques include IR spectroscopy (for functional groups), ¹H-NMR (for proton environments), and CHN analysis (for elemental composition) .
Q. How should purity and stability be ensured during storage?
Verify purity (≥98%) via HPLC-UV (λmax ~255 nm) and store as a crystalline solid at -20°C under inert atmosphere (e.g., argon) to prevent hydrolysis or oxidation .
Advanced Questions
Q. How can factorial design optimize synthesis parameters?
Use central composite design (CCD) to systematically vary parameters (temperature, solvent ratio, reaction time) and identify optimal conditions. For example, a 2³ factorial design reduces experimental runs while maximizing data on yield and impurity profiles . Response surface methodology (RSM) further refines interactions between variables.
Q. How to resolve contradictions in crystallographic data refinement with SHELX?
Adjust weighting schemes (e.g., WGHT command) and validate with residual density maps. SHELX’s robustness in handling high-resolution data helps resolve ambiguities, but manual checks for hydrogen bonding and torsion angles are crucial. Cross-validate with spectroscopic data to confirm bond assignments .
Q. What methodologies assess enzyme inhibitory potential?
Conduct in vitro assays (e.g., α-glucosidase inhibition) with IC₅₀ determination via spectrophotometry. Pair with in silico docking (e.g., AutoDock Vina) to predict binding affinities and interaction modes with target enzymes. Validate using molecular dynamics simulations to assess stability .
Q. How to resolve discrepancies in spectral data (e.g., NMR/IR)?
Compare experimental NMR/IR with density functional theory (DFT)-computed spectra . Use 2D NMR techniques (COSY, HSQC) to confirm coupling patterns and assign ambiguous signals. For IR, analyze vibrational modes with Gaussian09 to resolve overlapping peaks .
Q. How to design a robust framework for structure-activity relationship (SAR) studies?
Employ modular synthesis to systematically vary substituents (e.g., methoxy groups, alkyl chains). Use multivariate analysis (e.g., principal component analysis) to correlate structural features (logP, steric bulk) with activity data. Validate with QSAR models to predict novel derivatives .
Methodological Considerations
- Crystallography : Prioritize high-resolution data (≤1.0 Å) for SHELX refinement to minimize R-factor discrepancies .
- Synthesis Optimization : Use LiH as a base for alkylation to enhance nucleophilic substitution efficiency .
- Data Validation : Cross-reference crystallographic results with spectroscopic and computational data to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
